Cas no 2024265-29-8 (2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid)

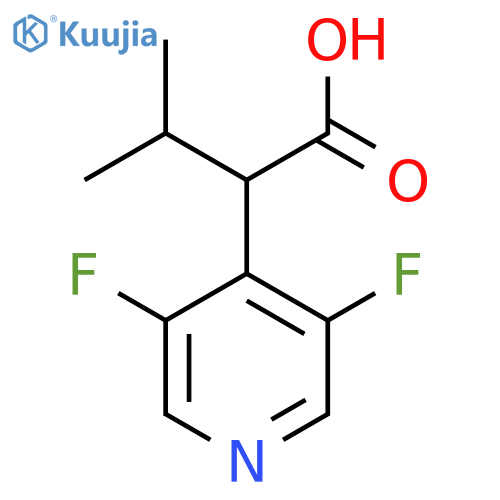

2024265-29-8 structure

商品名:2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid

- 2024265-29-8

- EN300-1139307

-

- インチ: 1S/C10H11F2NO2/c1-5(2)8(10(14)15)9-6(11)3-13-4-7(9)12/h3-5,8H,1-2H3,(H,14,15)

- InChIKey: SLHSFRAQKDHEEH-UHFFFAOYSA-N

- ほほえんだ: FC1C=NC=C(C=1C(C(=O)O)C(C)C)F

計算された属性

- せいみつぶんしりょう: 215.07578492g/mol

- どういたいしつりょう: 215.07578492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1139307-2.5g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1139307-0.1g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1139307-5g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1139307-1.0g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1139307-0.25g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1139307-10g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1139307-1g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1139307-0.05g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 0.05g |

$768.0 | 2023-10-26 | |

| Enamine | EN300-1139307-0.5g |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid |

2024265-29-8 | 95% | 0.5g |

$877.0 | 2023-10-26 |

2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

2024265-29-8 (2-(3,5-difluoropyridin-4-yl)-3-methylbutanoic acid) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬